molecular formula C11H12O2 B14291331 (1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol CAS No. 127926-10-7

(1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol

Cat. No.: B14291331
CAS No.: 127926-10-7
M. Wt: 176.21 g/mol
InChI Key: ISBMHLUJIIODOL-WDEREUQCSA-N
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Description

(1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol is a chiral compound with a specific stereochemistry It belongs to the class of dihydronaphthalenes, which are characterized by the presence of a naphthalene ring system that has been partially hydrogenated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol typically involves the catalytic hydrogenation of a precursor naphthalene derivative. One common method includes the use of a palladium catalyst under hydrogen gas to achieve the desired dihydro product. The reaction conditions often require a solvent such as ethanol or methanol and are conducted at elevated temperatures and pressures to ensure complete hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to fully saturated naphthalene derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that recognize the unique stereochemistry of the compound. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1,2-dimethylcyclohexanol: Another chiral diol with similar stereochemistry but different ring structure.

    (1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene: A closely related compound with similar functional groups but different substitution patterns.

Uniqueness

(1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol is unique due to its specific methyl substitution on the naphthalene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

127926-10-7

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(1R,2S)-7-methyl-1,2-dihydronaphthalene-1,2-diol

InChI

InChI=1S/C11H12O2/c1-7-2-3-8-4-5-10(12)11(13)9(8)6-7/h2-6,10-13H,1H3/t10-,11+/m0/s1

InChI Key

ISBMHLUJIIODOL-WDEREUQCSA-N

Isomeric SMILES

CC1=CC2=C(C=C[C@@H]([C@@H]2O)O)C=C1

Canonical SMILES

CC1=CC2=C(C=CC(C2O)O)C=C1

Origin of Product

United States

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